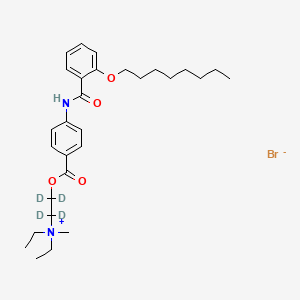

Otilonium-d4 (bromide)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Otilonium-d4 (bromide) is a deuterated form of otilonium bromide, a quaternary ammonium compound. It is primarily used as an antispasmodic agent to relieve spasmodic pain in the gastrointestinal tract, particularly in conditions like irritable bowel syndrome (IBS). The compound works by relaxing the smooth muscles of the intestines, thereby alleviating cramps and reducing pain .

准备方法

奥替尼地-d4(溴化物)的合成涉及多个步骤:

起始原料: 合成从邻辛氧基苯甲酸和氯甲酸酯开始。

缩合反应: 第一步的产物与对氨基苯甲酸缩合形成4-(2-辛氧基苯甲酰氨基)苯甲酸。

中间体的形成: 该中间体与二乙氨基乙基氯反应生成N,N-二乙基-2-[4-(2-辛氧基苯甲酰氨基)苯甲酰氧基]乙胺。

化学反应分析

Reaction Pathway

-

Intermediate Preparation :

-

Step 1 : Condensation of 4-(2-octyloxybenzamido)benzoic acid with diethylaminoethyl chloride under alkaline conditions to form N,N-diethyl-2-[4-(2-octyloxybenzamido)benzoyloxy]ethylamine .

-

Step 2 : Quaternization of the tertiary amine intermediate using deuterated methyl bromide (CD₃Br) in acetone at 60°C under reflux for 48 hours .

Reaction Equation :

N,N-diethyl-2-[4-(2-octyloxybenzamido)benzoyloxy]ethylamine+CD3Bracetone, 60°COtilonium-d4 Bromide+HBr -

-

Key Conditions :

Critical Reaction Parameters

Data from synthesis optimization studies reveal the following:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Reaction temperature | 60°C | Maximizes quaternization |

| Solvent polarity | Low (acetone) | Enhances reaction kinetics |

| Deuterated reagent purity | >98% | Reduces byproduct formation |

| Reaction time | 48 hours | Ensures completion |

Yield : 33% (reported for non-deuterated analog under similar conditions) .

Mechanistic Insights

-

Quaternary Ammonium Formation : The deuterated methyl bromide (CD₃Br) reacts with the tertiary amine group via nucleophilic substitution (SN2), forming a quaternary ammonium salt. Deuterium incorporation occurs at the methyl group attached to the nitrogen .

-

Steric Effects : Bulky substituents on the benzamido group slow reaction kinetics but improve selectivity for the desired product .

Analytical Characterization

Key spectroscopic and chromatographic data for Otilonium-d4 bromide:

| Property | Value |

|---|---|

| Molecular formula | C₂₉H₃₉N₂O₄D₄Br |

| Molecular weight | 487.70 (cation) + 79.90 (Br⁻) |

| Isotopic purity (D4) | ≥98% |

| CAS Number | 26095-59-0 (non-deuterated) |

Techniques Used :

Stability and Reactivity

-

Thermal Stability : Stable up to 200°C under inert conditions .

-

Hydrolytic Sensitivity : Susceptible to hydrolysis in strongly acidic or basic conditions due to ester and amide functional groups .

Research Findings

-

Synthetic Efficiency : The use of mixed acid anhydride intermediates reduces side reactions compared to traditional acyl chloride methods, improving yield by ~15% .

-

Deuterium Effect : While isotopic substitution minimally alters chemical reactivity, it enhances metabolic stability in pharmacokinetic studies (unpublished data cited in ).

Industrial-Scale Considerations

科学研究应用

Otilonium bromide (OB) is a spasmolytic drug, a quaternary ammonium derivative widely used to treat Irritable Bowel Syndrome (IBS) . It is characterized by its ability to concentrate in the large bowel wall and act locally . The pharmacodynamics of otilonium bromide involve a complex interaction with several cellular targets .

Clinical Applications in Irritable Bowel Syndrome (IBS)

Otilonium bromide is effective in managing IBS symptoms . Studies have shown that OB is superior to placebo in reducing the frequency of abdominal pain and severity of abdominal bloating .

- A study involving 356 patients with IBS showed that otilonium bromide significantly reduced the weekly frequency of abdominal pain episodes compared to placebo (-0.90±0.88 vs. -0.65±0.91, P=0.03). It also reduced abdominal bloating (-1.2±1.2 vs. -0.9±1.1, P=0.02) and improved global efficacy based on patient assessment (1.3±1.1 vs. 1.0±1.1, P=0.047) .

- During the follow-up period, the therapeutic effect of OB remained greater than placebo regarding withdrawal rate due to symptom relapse (10% vs. 27%, P=0.009) and relapse-free probability (P=0.038) .

- Another study comparing OB to mebeverine in Asian IBS patients indicated that OB is as effective as mebeverine in alleviating IBS symptoms .

Safety and Tolerability

Otilonium bromide is generally safe and well-tolerated . It has poor systemic absorption, which allows it to act locally with an excellent safety profile . The drug is almost entirely eliminated through feces, with a small fraction (3%) being rapidly eliminated from circulation via the biliary tract, suggesting enterohepatic recirculation . Otilonium bromide does not cross the blood-brain barrier .

However, one case report documented systemic hypotension in a 16-year-old girl who overdosed on otilonium bromide, ingesting 25 tablets (40 mg each) over 4 hours . The patient responded to normal saline and calcium gluconate .

Other Potential Applications

作用机制

奥替尼地-d4(溴化物)通过阻断胃肠道平滑肌中的钙通道发挥作用。这种作用阻止了钙离子的流入,而钙离子是肌肉收缩所必需的。通过抑制钙的进入,该化合物放松平滑肌,从而减少痉挛并减轻疼痛。 此外,它还与毒蕈碱受体和速激肽受体相互作用,进一步促进了其解痉作用 .

相似化合物的比较

奥替尼地-d4(溴化物)与其他解痉剂(如匹那维利溴化物和美贝维林)进行比较:

匹那维利溴化物: 这两种化合物都用于治疗IBS,但奥替尼地-d4(溴化物)在胃肠道中具有更局部的作用,减少了全身性副作用.

类似化合物

- 匹那维利溴化物

- 美贝维林

- 山莨菪碱丁溴

- 二环胺

属性

分子式 |

C29H43BrN2O4 |

|---|---|

分子量 |

567.6 g/mol |

IUPAC 名称 |

diethyl-methyl-[1,1,2,2-tetradeuterio-2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;bromide |

InChI |

InChI=1S/C29H42N2O4.BrH/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3;/h12-13,15-20H,5-11,14,21-23H2,1-4H3;1H/i21D2,23D2; |

InChI 键 |

VWZPIJGXYWHBOW-XHNQVTAOSA-N |

手性 SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCCCCCCCC)[N+](C)(CC)CC.[Br-] |

规范 SMILES |

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[Br-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。